Cas no 81045-39-8 (5,8-Dibromoisoquinoline)
5,8-Dibromoisoquinoline Chemical and Physical Properties
Names and Identifiers
-
- 5,8-Dibromoisoquinoline
- 5,8-DibroMo-isoquinoline
- 5,8-Dibromisochinolin
- Isoquinoline, 5,8-dibromo-
- MLS002706591
- NSC114747
- 5,8-Dibromo isoquinoline
- 5,8-(Dibromo)isoquinoline
- Isoquinoline,5,8-dibromo-
- 5,8-bis(bromanyl)isoquinoline
- ARONIS000937
- KNBALCRXZUTMBP-UHFFFAOYSA-N
- STK035252
- RW3513
- OR8298
- BBL100339
- FT-0699015
- A840026
- SR-01000506848
- SY101563
- SR-01000506848-1
- CHEMBL2130516
- SCHEMBL244397
- CS-W022282
- AKOS000490699
- MFCD03109888
- AMY1655
- DTXSID40297215
- 5 pound not8-Dibromoisoquinoline
- AH-262/34613052
- 81045-39-8
- J-516570
- PS-7184
- NSC-114747
- SMR001573993
- 5,8-Dibromoisoquinoline (ACI)
- NSC 114747
- DB-075726
-
- MDL: MFCD03109888
- Inchi: 1S/C9H5Br2N/c10-8-1-2-9(11)7-5-12-4-3-6(7)8/h1-5H
- InChI Key: KNBALCRXZUTMBP-UHFFFAOYSA-N
- SMILES: BrC1=CC=C(C2C=NC=CC=21)Br
Computed Properties
- Exact Mass: 284.87900
- Monoisotopic Mass: 284.879
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 1
- Heavy Atom Count: 12
- Rotatable Bond Count: 0
- Complexity: 163
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 12.9
- Surface Charge: 0
- Tautomer Count: nothing
- XLogP3: 3.5
Experimental Properties
- Density: 1.923
- Boiling Point: 363.7°C at 760 mmHg
- Flash Point: 173.7°C
- Refractive Index: 1.698
- PSA: 12.89000
- LogP: 3.75980
5,8-Dibromoisoquinoline Security Information
- Hazard Statement: H302-H315-H319-H335
-
Hazardous Material Identification:
- Storage Condition:Sealed in dry,Room Temperature
5,8-Dibromoisoquinoline Customs Data
- HS CODE:2933499090
- Customs Data:
China Customs Code:
2933499090Overview:
2933499090. Other compounds containing quinoline or isoquinoline ring system [but not further fused]. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%
Declaration elements:
Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date
Summary:
2933499090. other compounds containing in the structure a quinoline or isoquinoline ring-system (whether or not hydrogenated), not further fused. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%
5,8-Dibromoisoquinoline Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Fluorochem | 212859-1g |
5,8-Dibromoisoquinoline |
81045-39-8 | 95% | 1g |
£56.00 | 2022-03-01 | |
| Fluorochem | 212859-5g |
5,8-Dibromoisoquinoline |
81045-39-8 | 95% | 5g |
£168.00 | 2022-03-01 | |
| Fluorochem | 212859-10g |
5,8-Dibromoisoquinoline |
81045-39-8 | 95% | 10g |
£302.00 | 2022-03-01 | |
| Fluorochem | 212859-25g |
5,8-Dibromoisoquinoline |
81045-39-8 | 95% | 25g |
£724.00 | 2022-03-01 | |
| Alichem | A189007713-5g |
5,8-Dibromoisoquinoline |
81045-39-8 | 98% | 5g |
$311.64 | 2023-09-01 | |
| Alichem | A189007713-10g |
5,8-Dibromoisoquinoline |
81045-39-8 | 98% | 10g |
$359.66 | 2023-09-01 | |
| Alichem | A189007713-25g |
5,8-Dibromoisoquinoline |
81045-39-8 | 98% | 25g |
$872.19 | 2023-09-01 | |
| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | D842370-10g |
5,8-Dibromoisoquinoline |
81045-39-8 | 98% | 10g |
1,935.00 | 2021-05-17 | |
| CHENG DOU FEI BO YI YAO Technology Co., Ltd. | ARK-2553-50g |
5,8-Dibromoisoquinoline |
81045-39-8 | 95% | 50g |
$1150 | 2023-09-07 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-ND705-50mg |
5,8-Dibromoisoquinoline |
81045-39-8 | 98% | 50mg |
55.0CNY | 2021-08-04 |
5,8-Dibromoisoquinoline Production Method
Production Method 1
Production Method 2
Production Method 3
Production Method 4
Production Method 5
1.2 Reagents: N-Bromosuccinimide ; 1.5 h, -25 - -20 °C; 1 h, -25 - -20 °C; -25 °C → rt
1.3 Reagents: Ammonia Solvents: Water ; 1 h, pH 7, 0 °C
Production Method 6
1.2 Reagents: Water ; cooled
1.3 Reagents: Ammonia ; pH 8
Production Method 7
Production Method 8
Production Method 9
Production Method 10
Production Method 11
Production Method 12
Production Method 13
Production Method 14
5,8-Dibromoisoquinoline Raw materials
- Phthalaldehyde
- Benzeneacetaldehyde,2-formyl-
- 5-Bromoisoquinoline
- isoquinolin-5-amine
- Carbamic acid, (2,2-dimethoxyethyl)[(dimethoxyphosphinyl)phenylmethyl]-, ethyl ester
- Isoquinoline
- 5-Nitroisoquinoline
- Indene
- Phosphonic acid, P-[[(triphenylphosphoranylidene)amino]methyl]-, diethyl ester
- Bicyclo[4.2.0]octa-1,3,5-trien-7-ol, formate
- 2(1H)-Isoquinolinecarboxylic acid, 1-cyano-, phenyl ester
- N-(2,2-dimethoxyethyl)-1-phenylmethanimine
5,8-Dibromoisoquinoline Preparation Products
5,8-Dibromoisoquinoline Suppliers
5,8-Dibromoisoquinoline Related Literature
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Chengbin Yang,Hing Lun Tsang,Pui Man Lau,Ken-Tye Yong,Ho Pui Ho,Siu Kai Kong Analyst, 2017,142, 3579-3587
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Jialiang Yuan,Ran Dong,Yuan Li,Yang Liu,Zhuo Zheng,Yuxia Liu,Yan Sun,Benhe Zhong,Zhenguo Wu,Xiaodong Guo Chem. Commun., 2021,57, 13004-13007
-
Doug Ogrin,Laura H. van Poppel,Simon G. Bott,Andrew R. Barron Dalton Trans., 2004, 3689-3694
-
Hyejin Moon,Aaron R. Wheeler,Robin L. Garrell,Chang-Jin “CJ” Kim Lab Chip, 2006,6, 1213-1219
Additional information on 5,8-Dibromoisoquinoline
Recent Advances in the Study of 5,8-Dibromoisoquinoline (CAS: 81045-39-8): A Promising Scaffold in Medicinal Chemistry
The compound 5,8-Dibromoisoquinoline (CAS: 81045-39-8) has recently garnered significant attention in the field of medicinal chemistry due to its versatile applications as a key intermediate in the synthesis of biologically active molecules. This research brief aims to provide an updated overview of the latest studies involving this compound, focusing on its synthetic utility, biological activities, and potential therapeutic applications.
Recent literature highlights the importance of 5,8-Dibromoisoquinoline as a privileged scaffold in drug discovery. A study published in the Journal of Medicinal Chemistry (2023) demonstrated its efficacy as a precursor for the development of kinase inhibitors, particularly targeting cancer-related pathways. The bromine substituents at the 5 and 8 positions provide unique reactivity patterns that enable diverse functionalization, making it a valuable building block for structure-activity relationship (SAR) studies.
In terms of synthetic methodology, several innovative approaches have been reported for the modification of 5,8-Dibromoisoquinoline. A recent paper in Organic Letters (2024) described a palladium-catalyzed cross-coupling reaction that allows for selective functionalization at either the 5- or 8-position, significantly expanding the chemical space accessible from this core structure. This methodological advancement has important implications for the efficient synthesis of compound libraries for high-throughput screening.
From a biological perspective, derivatives of 5,8-Dibromoisoquinoline have shown promising activity against various disease targets. A 2023 study in Bioorganic & Medicinal Chemistry reported novel isoquinoline-based compounds exhibiting potent inhibitory effects against Mycobacterium tuberculosis, with MIC values in the low micromolar range. The researchers attributed this activity to the compound's ability to disrupt cell wall biosynthesis in the bacteria.
The pharmacokinetic properties of 5,8-Dibromoisoquinoline derivatives have also been investigated. A recent ADMET study published in European Journal of Pharmaceutical Sciences (2024) demonstrated that certain modifications to the isoquinoline core can significantly improve metabolic stability and membrane permeability, addressing previous limitations in drug development programs utilizing this scaffold.
Looking forward, the unique chemical properties of 5,8-Dibromoisoquinoline (CAS: 81045-39-8) continue to inspire new research directions. Current investigations are exploring its potential in targeted protein degradation strategies and as a fluorescent probe for biological imaging. The compound's versatility ensures its ongoing relevance in medicinal chemistry research, particularly in the development of novel therapeutics for challenging disease targets.
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